2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline
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Overview
Description
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring substituted with dimethyl groups and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline typically involves the cyclization of amidines with carboxylic acids, followed by subsequent cyclization with hydrazines . This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the one-pot synthesis approach to ensure high yield and purity. This would include controlling reaction conditions such as temperature, solvent, and reaction time to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups .
Scientific Research Applications
2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infections.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological targets, leading to changes in their activity. This interaction can affect various pathways, including those involved in cell growth and proliferation .
Comparison with Similar Compounds
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
- 1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones
Comparison: Compared to these similar compounds, 2-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-3-fluoroaniline is unique due to the presence of the fluoroaniline moiety, which can enhance its biological activity and specificity. The dimethyl substitution on the triazole ring also contributes to its distinct chemical properties .
Properties
Molecular Formula |
C10H11FN4 |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-(2,5-dimethyl-1,2,4-triazol-3-yl)-3-fluoroaniline |
InChI |
InChI=1S/C10H11FN4/c1-6-13-10(15(2)14-6)9-7(11)4-3-5-8(9)12/h3-5H,12H2,1-2H3 |
InChI Key |
TZTQNUYAPJAYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C2=C(C=CC=C2F)N)C |
Origin of Product |
United States |
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